Ac-D-Phe(3-cn)-OH

説明

BenchChem offers high-quality Ac-D-Phe(3-cn)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ac-D-Phe(3-cn)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

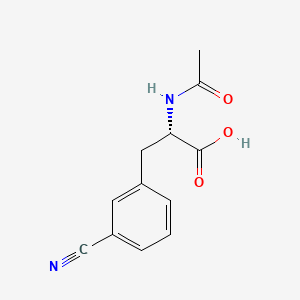

(2S)-2-acetamido-3-(3-cyanophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-8(15)14-11(12(16)17)6-9-3-2-4-10(5-9)7-13/h2-5,11H,6H2,1H3,(H,14,15)(H,16,17)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODSLGEVQHKOHHK-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC(=CC=C1)C#N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC(=CC=C1)C#N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Synthesis and Characterization of N-Acetyl-D-3-cyanophenylalanine (Ac-D-Phe(3-CN)-OH)

Introduction: The Significance of Non-Canonical Amino Acids in Modern Drug Discovery

In the landscape of modern pharmaceutical and biochemical research, non-canonical amino acids (ncAAs) are indispensable tools.[1] Their integration into peptides and other molecular scaffolds allows for the fine-tuning of biological activity, metabolic stability, and pharmacokinetic profiles.[2][3] By moving beyond the 20 proteinogenic amino acids, researchers can design novel therapeutics with enhanced potency and specificity.[4][5]

Among ncAAs, derivatives of phenylalanine are of particular interest. The introduction of substituents onto the phenyl ring can profoundly alter the molecule's steric and electronic properties. The cyano (CN) group, when incorporated into the phenylalanine scaffold, serves as a unique modulator of these properties. As a potent electron-withdrawing group, it can influence binding affinities with biological targets and introduce a site for potential bioconjugation.[6] Furthermore, the D-configuration of the amino acid backbone often confers resistance to enzymatic degradation by proteases, a critical advantage for therapeutic peptides.[3]

This guide provides a detailed technical overview of the synthesis and comprehensive characterization of a specific, valuable ncAA: N-Acetyl-D-3-cyanophenylalanine (Ac-D-Phe(3-CN)-OH) . This compound serves as a crucial building block in peptide synthesis and drug design, where the N-acetyl group provides a stable, neutral cap, mimicking the N-terminus of a protein or modifying the compound's solubility and hydrogen-bonding capabilities. We will explore the causal logic behind the chosen synthetic strategy and detail the orthogonal analytical techniques required to validate the final product's identity, purity, and stereochemical integrity.

Part 1: Synthesis of Ac-D-Phe(3-CN)-OH

Synthetic Strategy and Rationale

The most direct and efficient pathway to Ac-D-Phe(3-CN)-OH is the selective N-acetylation of the parent amino acid, D-3-cyanophenylalanine (D-Phe(3-CN)-OH). This strategy is predicated on the availability of the chiral starting material and a robust acetylation method that preserves the stereochemical integrity of the α-carbon.

Retrosynthetic Analysis:

Caption: Retrosynthetic approach for Ac-D-Phe(3-CN)-OH.

The chosen forward reaction involves the nucleophilic attack of the α-amino group of D-Phe(3-CN)-OH on acetic anhydride. Acetic anhydride is an ideal acetylating agent due to its high reactivity and the volatile nature of the acetic acid byproduct, which simplifies purification.[2][7] The key challenge is to ensure selective acetylation of the more nucleophilic amino group over the carboxylate group and to prevent racemization, which can be catalyzed by either strong acid or base, particularly if the carboxylic acid is activated.[8] By performing the reaction under mildly basic aqueous conditions, we can deprotonate the amino group, enhancing its nucleophilicity, while the carboxyl group remains as a less reactive carboxylate anion. This provides excellent selectivity and minimizes the risk of racemization.[9][10]

Detailed Experimental Protocol

This protocol outlines the N-acetylation of D-3-cyanophenylalanine.

Materials:

-

Acetic Anhydride (≥99%)

-

Sodium Bicarbonate (NaHCO₃)

-

Hydrochloric Acid (HCl), 3 M

-

Ethyl Acetate (EtOAc)

-

Deionized Water

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve D-3-cyanophenylalanine (1.0 eq., e.g., 5.0 g) in 50 mL of deionized water containing sodium bicarbonate (2.5 eq.). Stir until a clear solution is obtained. The bicarbonate creates a basic environment (pH ~8-9), which deprotonates the ammonium group to the free amine, increasing its nucleophilicity.[9]

-

Acetylation: Cool the solution to 0-5 °C in an ice bath. While stirring vigorously, add acetic anhydride (1.2 eq.) dropwise over 15-20 minutes, ensuring the temperature does not exceed 10 °C. The slow addition and low temperature help to control the exothermic reaction and prevent potential side reactions.

-

Reaction Monitoring: Allow the reaction mixture to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as EtOAc:Hexane:Acetic Acid (50:50:1).

-

Acidification: Once the reaction is complete, cool the mixture again in an ice bath and carefully acidify to pH 2-3 by the slow addition of 3 M HCl. This step protonates the carboxylate group of the product, causing it to precipitate out of the aqueous solution.

-

Extraction: Extract the acidified mixture with ethyl acetate (3 x 50 mL). The product is more soluble in the organic phase upon protonation.

-

Washing & Drying: Combine the organic extracts in a separatory funnel and wash with brine (1 x 30 mL) to remove residual water and salts. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane or water) to yield Ac-D-Phe(3-CN)-OH as a white crystalline solid.

Part 2: Characterization and Data Validation

A multi-technique approach is essential to confirm the structure, purity, and stereochemistry of the synthesized Ac-D-Phe(3-CN)-OH.

Caption: Orthogonal characterization workflow for product validation.

High-Resolution Mass Spectrometry (HRMS)

Purpose: To confirm the elemental composition and exact mass of the synthesized molecule.

Methodology: Electrospray ionization (ESI) is the preferred method for this type of polar molecule. The analysis is typically run in positive ion mode ([M+H]⁺) or negative ion mode ([M-H]⁻).

Expected Results: The analysis should yield a mass that corresponds to the calculated exact mass of the compound, confirming the successful acetylation and the integrity of the molecular formula. Common fragments observed in MS/MS analysis of N-acetyl amino acids include the loss of water (H₂O) and the loss of a ketene (C₂H₂O) from the parent ion.[12]

| Parameter | Expected Value |

| Molecular Formula | C₁₂H₁₂N₂O₃ |

| Molecular Weight | 232.24 g/mol |

| Exact Mass | 232.0848 Da |

| [M+H]⁺ (Positive) | 233.0921 Da |

| [M-H]⁻ (Negative) | 231.0775 Da |

| Table 1: Mass Spectrometry Data for Ac-D-Phe(3-CN)-OH. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To elucidate the precise chemical structure and confirm the connectivity of all atoms in the molecule.

Methodology: ¹H and ¹³C NMR spectra should be acquired in a suitable deuterated solvent, such as DMSO-d₆ or Methanol-d₄.

Expected ¹H NMR Spectrum: Based on the structure of N-acetyl-D-phenylalanine[13][14], the spectrum of Ac-D-Phe(3-CN)-OH is predicted to show:

-

Aromatic Protons (4H): Four signals in the aromatic region (~7.5-7.9 ppm). Due to the meta-substitution of the cyano group, these protons will form a complex multiplet pattern. The electron-withdrawing effect of the -CN group will shift these protons downfield compared to unsubstituted phenylalanine.

-

α-Proton (1H): A multiplet (~4.5-4.7 ppm) resulting from coupling to the amide proton and the two β-protons.

-

β-Protons (2H): Two diastereotopic protons appearing as a multiplet (~3.0-3.3 ppm).

-

Amide Proton (1H): A doublet (~8.2-8.5 ppm, solvent dependent) due to coupling with the α-proton.

-

Acetyl Protons (3H): A sharp singlet (~1.9-2.0 ppm) corresponding to the methyl group of the acetyl moiety.

-

Carboxylic Acid Proton (1H): A broad singlet (>12 ppm, in DMSO-d₆), often exchangeable with D₂O.

Expected ¹³C NMR Spectrum:

-

Carboxyl Carbon: ~173-174 ppm.

-

Amide Carbonyl: ~170-171 ppm.

-

Aromatic Carbons: Six signals in the aromatic region (~115-140 ppm). The carbon attached to the cyano group (ipso-carbon) will be significantly shifted, as will the cyano carbon itself (~118-120 ppm).

-

α-Carbon: ~54-55 ppm.

-

β-Carbon: ~37-38 ppm.

-

Acetyl Carbon: ~22-23 ppm.

High-Performance Liquid Chromatography (HPLC)

Purpose: To determine the chemical purity of the synthesized compound and, critically, to confirm its enantiomeric purity.

Methodology:

-

Purity Analysis (Reversed-Phase HPLC): A standard C18 column is used with a gradient mobile phase, typically a mixture of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA. Detection is performed using a UV detector at a wavelength where the phenyl ring absorbs (e.g., 254 nm or 220 nm). A single, sharp peak indicates high chemical purity.

-

Enantiomeric Purity (Chiral HPLC): This is the definitive test to ensure no racemization occurred. A chiral stationary phase (CSP) is required. Crown-ether or macrocyclic glycopeptide-based columns are particularly effective for separating underivatized amino acid enantiomers.[4][5] An isocratic mobile phase, often containing an acidic modifier, is used. The analysis should be run against a racemic standard of Ac-DL-Phe(3-CN)-OH to establish the retention times of both the D- and L-enantiomers. The synthesized product should exhibit a single peak corresponding to the D-enantiomer. The enantiomeric excess (e.e.) should be ≥99%.

| Parameter | Method | Purpose |

| Purity | Reversed-Phase HPLC (C18 column) | Assess chemical purity (>98%) |

| Enantiomeric Excess | Chiral HPLC (e.g., Crown-ether or Teicoplanin-based CSP) | Confirm retention of D-configuration (≥99% e.e.) |

| Table 2: Recommended HPLC Methods for Quality Control. |

Conclusion

The synthesis of Ac-D-Phe(3-CN)-OH via N-acetylation of D-3-cyanophenylalanine is a robust and efficient method for producing this valuable non-canonical amino acid. The success of this synthesis, however, is entirely dependent on a rigorous and orthogonal characterization strategy. The combination of High-Resolution Mass Spectrometry, ¹H and ¹³C NMR Spectroscopy, and both reversed-phase and chiral HPLC provides a self-validating system that confirms the product's identity, structural integrity, chemical purity, and, most importantly, its enantiomeric purity. This guide provides the necessary framework for researchers, scientists, and drug development professionals to confidently synthesize and validate Ac-D-Phe(3-CN)-OH for its application in cutting-edge therapeutic design and biochemical studies.

References

- BenchChem. (2025).

- Regis Technologies. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids.

- Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.

- Miyazawa, T. (2007). Nα Selective Acetylation of Peptides. Journal of Mass Spectrometry Society of Japan, 55(1), 23-26.

- MtoZ Biolabs. (n.d.).

- Péter, A., & Vékey, K. (2010). Chiral separations for d-amino acid analysis in biological samples.

- Lin, H., & Garcia, B. A. (2012). Validation of Protein Acetylation by Mass Spectrometry. Methods in molecular biology (Clifton, N.J.), 858, 175–187.

- Kumar, A., et al. (2023). Characterization of isomeric acetyl amino acids and di-acetyl amino acids by LC/MS/MS. Journal of Mass Spectrometry, 58(12), e4982.

- Van der Veken, P., et al. (2011). Gas chromatographic-mass spectrometric analysis of N-acetylated amino acids: The first case of aminoacylase I deficiency. Clinica Chimica Acta, 412(1-2), 143-147.

- Majumdar, S., & Dutta, S. (2012). Acetylation of amines with acetic anhydride. Tetrahedron Letters, 53(38), 5144-5147.

- Drauz, K., et al. (1993). Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids.

- Vertex AI Search. (2026). Innovations in Peptide Synthesis: The Role of D-3-Cyanophenylalanine.

- D'Aniello, A., & D'Onofrio, G. (2024). Targeted Chiral Metabolomics of D-Amino Acids: Their Emerging Role as Potential Biomarkers in Neurological Diseases with a Focus on Their Liquid Chromatography–Mass Spectrometry Analysis upon Chiral Derivatization. International Journal of Molecular Sciences, 25(22), 13623.

- Cieslarova, Z., et al. (2023). Positive Effect of Acetylation on Proteomic Analysis Based on Liquid Chromatography with Atmospheric Pressure Chemical Ionization and Photoionization Mass Spectrometry. Molecules, 28(9), 3749.

- Tanaka, H., & Soda, K. (1973). Effects of Acetylation with Acetic Anhydride. Agricultural and Biological Chemistry, 37(4), 853-859.

- CDN Isotopes. (n.d.).

- BenchChem. (2025).

- ChemicalBook. (n.d.). L-3-Cyanophenylalanine | 57213-48-6.

- National Center for Biotechnology Information. (n.d.). (-)-N-Acetylphenylalanine. PubChem.

- FooDB. (2011). Showing Compound N-Acetyl-L-phenylalanine (FDB022084).

- National Center for Biotechnology Information. (n.d.). N-Acetyl-L-phenylalanine. PubChem.

- ResearchGate. (n.d.). Synthesis of 2.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fmoc-D-3-Cyanophenylalanine in Modern Drug Discovery and Development.

- ResearchGate. (2015). Chemical resolution of DL-phenylalanine methyl ester using N-acetyl-D-phenylglycine as resolving agent.

- Royal Society of Chemistry. (n.d.).

- Chem-Impex. (n.d.). Boc-3-cyano-D-phenylalanine.

- Creative Peptides. (n.d.). Boc-3-Cyano-D-Phenylalanine.

- Organic Letters. (2025).

- Google Patents. (1980). Process for producing n-acyl-d-phenylalanine ester.

- Royal Society of Chemistry. (n.d.).

- ACS Publications. (2011).

- Asian Journal of Chemistry. (n.d.). SYNTHESIS OF A PHENYLALANINE-RICH PEPTIDE AS POTENTIAL ANTHELMINTIC AND CYTOTOXIC AGENT.

- NextSDS. (n.d.).

- Organic Syntheses. (2015).

- BOC Sciences. (n.d.). Ac-D-Phe(3-Br)-OH - BOC Sciences Amino Acid.

- Google Patents. (2012). Process for the Synthesis of Ac-Arg-Cyclo(Cys-D-Ala-His-D-Phe-Arg-Trp-Cys)-NH2.

- MDPI. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA).

- NIST. (n.d.). L-Phenylalanine, N-acetyl-. NIST WebBook.

- ChemicalBook. (n.d.). N-ACETYL-D-PHENYLALANINE(10172-89-1) 1H NMR spectrum.

Sources

- 1. ovid.com [ovid.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. nbinno.com [nbinno.com]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. DE19546533A1 - Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids - Google Patents [patents.google.com]

- 11. nextsds.com [nextsds.com]

- 12. Characterization of isomeric acetyl amino acids and di-acetyl amino acids by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. (-)-N-Acetylphenylalanine | C11H13NO3 | CID 101184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. N-ACETYL-D-PHENYLALANINE(10172-89-1) 1H NMR spectrum [chemicalbook.com]

physicochemical properties of N-acetyl-D-3-cyanophenylalanine

Physicochemical Profiling and Biophysical Applications of N-Acetyl-D-3-Cyanophenylalanine: A Comprehensive Technical Guide

Executive Summary

In the rapidly evolving landscape of peptide engineering and biophysics, noncanonical amino acids (ncAAs) serve as indispensable tools for overcoming the limitations of natural biomolecules. N-acetyl-D-3-cyanophenylalanine (CAS: 367272-51-3) represents a highly specialized, tri-functional engineered molecule[1].

As a Senior Application Scientist, I approach this molecule not just as a chemical reagent, but as a precision instrument. Its architecture is defined by three deliberate modifications:

-

The Meta-Cyano Group (-C≡N): Acts as an exquisitely sensitive spectroscopic probe for Vibrational Stark Effect (VSE) and fluorescence studies[2].

-

The D-Enantiomeric Core: Confers near-absolute resistance to endogenous stereospecific proteases, vastly extending biological half-life[3].

-

The N-Acetyl Cap: Neutralizes the zwitterionic N-terminus, mimicking an internal peptide bond and preventing anomalous local electric fields during biophysical measurements.

This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic utility, and self-validating experimental protocols for researchers in drug development and structural biology.

Structural Rationale & Physicochemical Profile

To rationally deploy N-acetyl-D-3-cyanophenylalanine in a biological system, one must first understand how its baseline physicochemical properties dictate its behavior in aqueous and lipid environments. The cyano group introduces a strong dipole moment without adding excessive steric bulk, preserving the native folding thermodynamics of the host peptide[4].

Table 1: Key Physicochemical and Spectroscopic Properties

| Property | Value | Causality / Mechanistic Significance |

| Chemical Formula | C₁₂H₁₂N₂O₃ | Base phenylalanine scaffold modified for structural probing. |

| Molecular Weight | 232.24 g/mol | Minimal footprint prevents steric clashes within tightly packed protein hydrophobic cores[1]. |

| CAS Registry Number | 367272-51-3 | Unique identifier for the N-acetylated cyano-phenylalanine derivative[1]. |

| C≡N Stretch (IR) | ~2220 - 2230 cm⁻¹ | Falls directly in the "transparent window" of protein IR spectra, avoiding overlap with water and amide backbone vibrations[2]. |

| Fluorescence Emission | ~290 - 310 nm | Exhibits solvatochromism; emission intensity is highly sensitive to local hydrogen bonding and solvent polarity[4]. |

| Stereochemistry | D-enantiomer | Inverts the α -carbon geometry, rendering the adjacent scissile bonds invisible to natural L-specific endopeptidases[3]. |

Mechanistic Insights: The Cyano Group as a Biophysical Probe

The inclusion of the cyano group at the meta position (3-CN) rather than the para position (4-CN) alters the transition dipole moment's orientation relative to the peptide backbone. This allows researchers to probe different vectors of the local electric field within an enzyme active site or lipid bilayer[5].

Vibrational Stark Effect (VSE) Spectroscopy The C≡N bond acts as a molecular voltmeter. According to the Stark effect, an external or local electric field ( F ) perturbs the vibrational frequency ( ν ) of the bond. The shift in frequency ( Δν ) is directly proportional to the projection of the electric field onto the difference dipole moment ( Δμ ) of the probe:

Δν=−Δμ⋅FBy measuring the exact IR absorption frequency of N-acetyl-D-3-cyanophenylalanine, researchers can calculate the precise electrostatic environment of a binding pocket[2].

Caption: Logical workflow for determining local electric fields using VSE spectroscopy.

Stereochemical Engineering: D-Chirality for Proteolytic Evasion

In peptide drug development, poor metabolic stability is the primary cause of clinical failure. Natural L-amino acids are rapidly cleaved by endogenous proteases. The D-configuration of N-acetyl-D-3-cyanophenylalanine disrupts the highly conserved spatial arrangement required for the protease catalytic triad (e.g., Ser-His-Asp) to attack the peptide bond[3].

Furthermore, the N-acetyl group plays a critical causal role here: by capping the N-terminus, it prevents degradation by exopeptidases (aminopeptidases), forcing the biological system to rely solely on endopeptidases, which are subsequently blocked by the D-chirality.

Caption: Mechanistic pathway comparing proteolytic degradation of L- vs D-amino acid configurations.

Self-Validating Experimental Protocols

To ensure data integrity, experimental workflows must be self-validating. The following protocols integrate internal controls to rule out false positives.

Protocol 1: Determination of Local Electric Fields using FT-IR (VSE)

Objective: Measure the electrostatic environment of a target protein using the C≡N stretch.

-

Sample Preparation: Dissolve N-acetyl-D-3-cyanophenylalanine (probe) in a buffered D₂O solution (pH 7.4 equivalent). Causality: D₂O is used instead of H₂O to shift the massive O-H bending vibrations away from the 1600-2000 cm⁻¹ region, lowering background noise near the cyano transparent window[2].

-

Background Subtraction (The Self-Validation Step): Prepare an identical sample using N-acetyl-D-phenylalanine (lacking the cyano group). Subtracting this spectrum from the probe spectrum isolates the pure C≡N stretch, eliminating artifacts from water combination bands.

-

Spectral Acquisition: Record the FT-IR spectrum at 1 cm⁻¹ resolution between 2100 and 2300 cm⁻¹. Identify the peak center (typically ~2225 cm⁻¹).

-

Stark Calibration: Apply a known external electric field (e.g., 1 MV/cm) across a frozen glass of the sample (e.g., in glycerol/water at 77 K) to determine the Stark tuning rate ( Δμ ).

-

Calculation: Map the observed peak shift in the biological sample against the Stark tuning rate to quantify the local electric field in MV/cm.

Protocol 2: Proteolytic Stability Assay in Human Serum

Objective: Validate the metabolic resistance conferred by the D-enantiomer.

-

Substrate Incubation: Incubate 100 µM of N-acetyl-D-3-cyanophenylalanine and a control (N-acetyl-L-3-cyanophenylalanine) in 25% human serum at 37°C.

-

Quenching (The Self-Validation Step): At time points (0, 1, 2, 4, 8, 24 hours), extract 50 µL aliquots and quench immediately with 50 µL of ice-cold 1% trifluoroacetic acid (TFA) in acetonitrile. Causality: TFA denatures the serum proteases instantly, freezing the degradation profile at the exact time point, while acetonitrile precipitates the large serum proteins.

-

Centrifugation & Filtration: Spin at 14,000 x g for 10 minutes. Extract the supernatant to remove precipitated proteins that would clog the HPLC column.

-

RP-HPLC Analysis: Run the supernatant on a C18 Reverse-Phase HPLC column monitoring absorbance at 280 nm.

-

Data Interpretation: Calculate the Area Under the Curve (AUC) for the intact molecule over time. The L-enantiomer will show exponential decay, while the D-enantiomer should maintain >95% AUC at 24 hours[3].

Sources

- 1. nextsds.com [nextsds.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Expanding the fluorescence toolkit: molecular design, synthesis and biological application of unnatural amino acids - Chemical Science (RSC Publishing) DOI:10.1039/D5SC05745K [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

Engineering Biological Systems with Ac-D-Phe(3-CN)-OH: Mechanisms, Applications, and Protocols

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Biophysicists

Executive Summary

The rational design of peptide therapeutics and biophysical probes increasingly relies on non-canonical amino acids to overcome the inherent limitations of native biological building blocks. Ac-D-Phe(3-CN)-OH (N-acetyl-D-3-cyanophenylalanine) represents a highly specialized, dual-purpose molecular tool. By combining D-stereochemistry, N-terminal acetylation, and a meta-substituted cyano group on the phenyl ring, this molecule serves both as a highly stable pharmacophore in drug development and as a background-free infrared (IR) reporter for protein dynamics.

This technical guide deconstructs the structural rationale behind Ac-D-Phe(3-CN)-OH, explores its mechanisms of action in biological systems, and provides field-proven, self-validating protocols for its implementation in both synthetic chemistry and biophysical analysis.

Structural & Chemical Rationale

Every functional group in Ac-D-Phe(3-CN)-OH has been engineered to solve specific biological or analytical challenges. Understanding the causality behind these modifications is critical for optimizing its use in downstream applications.

-

D-Stereocenter (Pharmacokinetic Enhancement): Native L-peptides are rapidly degraded by endogenous proteases. Inverting the stereocenter to the D-configuration renders the peptide bond unrecognizable to most natural endopeptidases (e.g., trypsin, chymotrypsin), exponentially increasing the in vivo half-life of the resulting therapeutic.

-

N-Acetylation (Terminal Stability): The "Ac" (acetyl) group caps the N-terminus, removing the positive charge of the free amine. This mimics the neutral charge state of a continuous peptide backbone, preventing degradation by exopeptidases (aminopeptidases) and increasing overall lipophilicity for better membrane permeability.

-

3-Cyano Substitution (Pharmacodynamic & Analytical Utility): The cyano (-C≡N) group at the meta (3-) position of the phenyl ring provides two distinct advantages:

-

Electronic Tuning: The strongly electron-withdrawing nature of the cyano group lowers the electron density of the aromatic ring. This enhances π-π stacking interactions with electron-rich aromatic residues (like Tyrosine or Tryptophan) in target receptor pockets.

-

Vibrational Signature: The C≡N triple bond exhibits a unique stretching frequency (~2220 cm⁻¹) that falls within the "transparent window" of biological tissues, making it an ideal biophysical probe.

-

Mechanism of Action I: The Vibrational Stark Effect (Biophysical Probe)

In biophysical studies, the cyano group of Ac-D-Phe(3-CN)-OH acts as a non-perturbing environmental reporter. Because the ~2220 cm⁻¹ region is devoid of background absorption from water or the protein amide backbone, the C≡N stretch can be monitored with high precision.

The mechanism relies on the Vibrational Stark Effect . As the local electric field within a protein microenvironment fluctuates—due to protein folding, ligand binding, or changes in redox state—the dipole moment of the C≡N bond is perturbed. This perturbation directly translates into a measurable shift in the IR stretching frequency (Δν). For example, recent studies have demonstrated that cyanophenylalanine derivatives can function as highly sensitive infrared probes for determining the redox state of iron-sulfur clusters in complex multicenter metalloenzymes, where the reduction of the cluster causes a reversible redshift in the nitrile stretching frequency [2]. Similarly, this genetic encoding of infrared probes has been foundational for monitoring ligand binding and conformational changes without altering the native protein structure [1].

Fig 1: Mechanism of the Vibrational Stark Effect on the C≡N bond.

Mechanism of Action II: Therapeutic Peptide Engineering

In the realm of drug discovery, Ac-D-Phe(3-CN)-OH is utilized to synthesize highly potent, protease-resistant peptide inhibitors. A prime example is its application in Negative Immune Checkpoint Inhibitors .

When targeting immune checkpoints like LAG-3 or PD-1, the spatial orientation and binding affinity of the peptide are paramount. Substituting a native aromatic residue with a 3-cyanophenylalanine derivative significantly improves inhibitory activity. The cyano substituent not only enhances π-π interactions but also creates novel hydrogen-bonding vectors within the binding site. This promotes a highly stable peptide conformation that aligns perfectly with target complexes (e.g., LAG-3/MHC-II), effectively unlocking the immune system to recognize and eliminate cancer cells [3].

Quantitative Data Presentation

The table below summarizes the mechanistic consequences of engineering a peptide with Ac-D-Phe(3-CN)-OH compared to native L-Phenylalanine.

| Property | L-Phenylalanine (Native) | Ac-D-Phe(3-CN)-OH (Engineered) | Mechanistic Consequence |

| Stereochemistry | L-isomer | D-isomer | Confers near-absolute resistance to endogenous endopeptidases. |

| N-Terminus | Free Amine (-NH3⁺) | Acetylated (-NH-Ac) | Neutralizes charge; prevents aminopeptidase degradation. |

| Aromatic Ring | Electron-neutral | Electron-deficient (meta-CN) | Enhances π-π stacking with electron-rich target residues. |

| IR Signature | Obscured (<1700 cm⁻¹) | Distinct C≡N stretch (~2220 cm⁻¹) | Enables background-free vibrational spectroscopy. |

| H-Bonding | None on sidechain | Strong H-bond acceptor (-C≡N) | Introduces novel binding vectors in receptor pockets. |

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is provided for all critical reagent choices.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) and N-Terminal Capping

Note: In standard SPPS, the building block used is Fmoc-D-Phe(3-CN)-OH. The N-acetylation ("Ac") is performed as the final step on the resin.

Step 1: Fmoc Deprotection Treat the resin-bound peptide with 20% Piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF. Causality: Piperidine acts as a mild base to remove the Fmoc protecting group via a β-elimination mechanism, exposing the primary amine for the next coupling.

Step 2: Coupling of Fmoc-D-Phe(3-CN)-OH Activate 4.0 equivalents of Fmoc-D-Phe(3-CN)-OH using 3.9 equivalents of HATU and 8.0 equivalents of DIPEA in DMF. React for 60 minutes. Causality: The D-stereocenter introduces steric bulk, and the electron-withdrawing cyano group can slightly deactivate the molecule. HATU is chosen over standard HBTU because its 7-azabenzotriazole moiety provides superior reactivity, ensuring complete coupling despite steric hindrance.

Step 3: N-Terminal Deprotection & Acetylation Remove the final Fmoc group (as in Step 1). Treat the resin with a capping solution of Acetic Anhydride (Ac₂O) and Pyridine in DMF (1:1:8 v/v/v) for 30 minutes. Causality: Ac₂O acts as the acetyl donor. Pyridine catalyzes the reaction and acts as an acid scavenger, driving the formation of the Ac-D-Phe(3-CN)-OH terminus.

Step 4: Cleavage and Validation Cleave the peptide from the resin using TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours. Precipitate in cold ether. Validation Checkpoint: Analyze the crude product via LC-MS.

-

If a mass of [Expected Mass - 42 Da] is observed, the acetylation step was incomplete (free amine present).

-

If [Expected Mass + 100 Da] is observed, the final Fmoc group was not fully removed prior to acetylation.

Fig 2: SPPS workflow for incorporating and capping D-Phe(3-CN).

Protocol B: FTIR Spectroscopic Analysis of Peptide Dynamics

Step 1: Sample Preparation Lyophilize the purified Ac-D-Phe(3-CN)-OH containing peptide and resuspend it in D₂O buffer (e.g., 50 mM Phosphate, pD 7.4) to a final concentration of 2–5 mM. Causality: While the C≡N stretch (~2220 cm⁻¹) is in a clear window, resuspending in D₂O rather than H₂O eliminates the broad H-O-H bending mode (~1640 cm⁻¹) that can cause baseline distortion and interfere with the analysis of the amide I band, which is often used as an internal structural control.

Step 2: Spectral Acquisition Load the sample into a CaF₂ transmission cell with a 50 µm path length. Acquire spectra at 1 cm⁻¹ resolution, averaging 1024 scans. Validation Checkpoint: The C≡N stretching band must appear between 2210–2230 cm⁻¹. If the peak is absent or indistinguishable from noise, verify the peptide concentration (FTIR of nitriles typically requires >1 mM) or re-evaluate the synthesis for an accidental deletion of the cyano-phenylalanine residue.

References

-

Schultz, K. C., Supekova, L., Ryu, Y., Xie, J., Perera, R., & Schultz, P. G. (2006). "A Genetically Encoded Infrared Probe." Journal of the American Chemical Society, 128(43), 13984-13985.[Link]

-

Duan, Z., Wei, J., Carr, S. B., Ramirez, M., Evans, R. M., Ash, P. A., Rodriguez-Macia, P., Sachdeva, A., & Vincent, K. A. (2025). "Cyanophenylalanine as an Infrared Probe for Iron–Sulfur Cluster Redox State in Multicenter Metalloenzymes." ChemBioChem, 26(14), e202500251.[Link]

-

Drewniak-Świtalska, M., Fortuna, P., & Krzystek-Korpacka, M. (2025). "Negative Immune Checkpoint Inhibitors." Pharmaceutics, 17(6), 713.[Link]

The Expanding Utility of Cyano-Substituted Phenylalanine Derivatives: A Technical Guide for Researchers and Drug Developers

Introduction

In the landscape of modern drug discovery and chemical biology, the ability to rationally design molecules with precisely tailored properties is paramount. While the 20 canonical amino acids provide the fundamental blueprint for life, the strategic incorporation of unnatural amino acids (UAAs) has unlocked unprecedented opportunities for innovation. Among these, cyano-substituted phenylalanine derivatives have emerged as exceptionally versatile tools. The introduction of a cyano (C≡N) group onto the phenyl ring of phenylalanine imparts a unique combination of electronic, steric, and spectroscopic characteristics. This substitution can profoundly influence the behavior of peptides and proteins, offering solutions to long-standing challenges in therapeutic development and biophysical analysis.

This technical guide provides an in-depth exploration of the diverse applications of cyano-substituted phenylalanine derivatives. We will delve into their role in enhancing the therapeutic potential of peptides, their use as high-precision spectroscopic probes to illuminate protein structure and dynamics, and their emerging applications in chemical biology. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful chemical tools to advance their work.

Section 1: Enhancing Therapeutic Peptides and Peptidomimetics

The modification of natural peptide sequences with cyano-phenylalanine derivatives is a powerful strategy to overcome inherent limitations of peptide-based therapeutics, such as poor metabolic stability and non-specific binding.

Improving Pharmacokinetic Profiles

A primary obstacle in the development of peptide drugs is their rapid degradation by proteases in the body. The incorporation of unnatural amino acids, such as D-2-cyanophenylalanine or Boc-D-Phe(4-CN)-OH, can significantly enhance proteolytic resistance. The cyano group, along with the D-chiral configuration, introduces steric hindrance and alters the electronic properties of the peptide backbone, making it a poor substrate for many common proteases. This increased stability leads to a longer in vivo half-life, a critical factor for prolonging therapeutic effects.

Modulating Bioactivity and Receptor Binding

The cyano group is a strong electron-withdrawing group, which modifies the charge distribution of the aromatic ring. This electronic perturbation can be harnessed to fine-tune the binding affinity and selectivity of a peptide for its target receptor or enzyme. By systematically replacing native phenylalanine or tyrosine residues with cyano-substituted analogs at various positions (ortho, meta, or para), medicinal chemists can systematically explore the chemical space to optimize peptide-protein interactions and develop more potent and selective drug candidates.

Case Study: Cyano-Moiety in Enzyme Inhibitor Design

The unique properties of cyano-substituted compounds extend to small-molecule drug design. For instance, (E)-2-cyano-3-(substituted phenyl)acrylamide derivatives, which feature a related linear β-phenyl-α,β-unsaturated carbonyl scaffold, have been identified as potent inhibitors of tyrosinase, an enzyme implicated in hyperpigmentation. Docking simulations suggest these compounds can bind directly to the enzyme's active site with high affinity. This highlights the potential of the cyano-phenyl scaffold as a key pharmacophore in the rational design of novel enzyme inhibitors.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) with Boc-D-4-Cyanophenylalanine

This protocol outlines the manual incorporation of Boc-D-Phe(4-CN)-OH into a peptide sequence using standard Boc-chemistry solid-phase peptide synthesis.

Materials:

-

Rink Amide MBHA resin

-

Boc-D-Phe(4-CN)-OH

-

Other required Boc-protected amino acids

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Piperidine solution (20% in DMF)

-

Trifluoroacetic acid (TFA)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Boc Deprotection: Remove the Boc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Dissolve Boc-D-Phe(4-CN)-OH (3 equivalents relative to resin substitution) and HOBt (3 eq.) in DMF.

-

Add DIC (3 eq.) to the amino acid solution and allow it to pre-activate for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 2-4 hours at room temperature.

-

-

Wash: Wash the resin extensively with DMF and DCM to remove excess reagents.

-

Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (beads are blue), repeat the coupling step.

-

Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling, perform a final Boc deprotection (Step 2).

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

Engineering Precision: The Discovery and Strategic Significance of Ac-D-Phe(3-CN)-OH in Peptide Therapeutics and Biophysical Probing

Executive Summary

In the landscape of rational drug design and biophysical spectroscopy, the incorporation of non-canonical amino acids (ncAAs) has transitioned from a niche academic pursuit to a foundational industrial strategy. Among these engineered building blocks, Ac-D-Phe(3-CN)-OH (N-acetyl-D-3-cyanophenylalanine) stands out as a highly specialized, multifunctional molecule.

As a Senior Application Scientist, I approach Ac-D-Phe(3-CN)-OH not merely as a chemical reagent, but as a tripartite engineered system. It combines stereochemical inversion (D-chirality), electronic modification (meta-cyano substitution), and terminal capping (N-acetylation) to solve two of the most persistent challenges in peptide science: in vivo proteolytic degradation and background-free biophysical probing [1]. This whitepaper deconstructs the causality behind its structural features, outlines its applications in therapeutics and spectroscopy, and provides self-validating experimental protocols for its deployment.

Mechanistic Causality: The Tripartite Architecture

To understand the significance of Ac-D-Phe(3-CN)-OH, we must analyze the specific causality behind each of its three structural modifications:

-

The D-Chirality (Stereochemical Evasion): Endogenous mammalian proteases are highly stereospecific, evolved to cleave peptide bonds formed by L-amino acids. By inverting the stereocenter to the D-configuration, the side chain is spatially reoriented, preventing the protease active site from achieving the transition-state geometry required for hydrolysis [3].

-

The 3-Cyano Substitution (The "Stealth" Probe & Dipole Modulator): The nitrile group (-C≡N) is a remarkable functional group. Biophysically, its asymmetric stretching vibration occurs in the "transparent window" of the infrared spectrum (~2220–2230 cm⁻¹), a region entirely free from the overwhelming interference of water and native protein amide bands. Pharmacologically, placing the cyano group at the meta (3-) position rather than the para (4-) position alters the electron density and transition dipole moment of the aromatic ring, often enhancing binding affinity in specific receptor pockets (such as integrin α4β1) via optimized π-stacking and dipole-dipole interactions [2].

-

The N-Acetyl Capping (Charge Neutralization): A free N-terminal amine carries a positive charge at physiological pH. This charge can artificially disrupt the macroscopic dipole of an α-helix or repel a ligand from a hydrophobic receptor pocket. N-acetylation neutralizes this charge, mimicking the continuous amide backbone of a longer protein and protecting the peptide from exopeptidases. Because it lacks a free amine, Ac-D-Phe(3-CN)-OH is strictly utilized as a chain-terminating residue at the N-terminus during synthesis.

Logical relationship between the structural domains of Ac-D-Phe(3-CN)-OH and functional outputs.

Quantitative Data: Photophysical Benchmarking

The utility of the 3-cyanophenylalanine moiety as a probe is grounded in its photophysical properties. It serves as an excellent alternative to native fluorophores (like Tyrosine or Tryptophan) while adding the unique dimension of IR tracking [1].

Table 1: Photophysical and Structural Comparison of Phenylalanine Derivatives

| Amino Acid Derivative | Absorption Max (nm) | Emission Max (nm) | IR Frequency (cm⁻¹) | Primary Application |

| L-Phenylalanine | 257 | 282 | N/A | Native structural baseline |

| L-Tyrosine | 274 | 303 | N/A | Native fluorescence tracking |

| Ac-D-Phe(3-CN)-OH | ~280 | ~295 | ~2225 | IR/Fluorescence probe, Proteolytic resistance |

| Ac-D-Phe(4-CN)-OH | ~280 | ~290 | ~2230 | FRET acceptor, Orthogonal IR probe |

Data synthesized from comparative studies on biological chromophores [1].

Application & Protocol: Solid-Phase Peptide Synthesis (SPPS) and Therapeutic Targeting

In drug development, Ac-D-Phe(3-CN)-OH is frequently used to cap the N-terminus of therapeutic peptides, such as α4β1 integrin ligands used for tumor imaging and autoimmune therapy [2]. The electron-withdrawing nature of the cyano group and the steric hindrance of the D-conformation require optimized coupling chemistry.

Protocol 1: N-Terminal Capping via SPPS

Objective: To couple Ac-D-Phe(3-CN)-OH to a resin-bound peptide with high yield, avoiding epimerization.

Causality Check: We utilize HATU/DIPEA rather than standard HBTU. The 7-aza-1-hydroxybenzotriazole (HOAt) leaving group generated by HATU is highly reactive, overcoming the steric bulk of the D-isomer and driving the reaction to completion before base-catalyzed epimerization can occur.

-

Resin Preparation: Ensure the penultimate amino acid on the resin has its Fmoc group removed using 20% Piperidine in DMF (2 x 5 min). Wash thoroughly with DMF (5x).

-

Activation: In a separate vial, dissolve 3.0 equivalents of Ac-D-Phe(3-CN)-OH and 2.9 equivalents of HATU in minimal DMF. Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Observation: The solution will turn pale yellow, indicating the formation of the active ester.

-

Coupling: Add the activated mixture to the resin. Agitate for 60 minutes at room temperature.

-

Self-Validation (Kaiser Test): Perform a Kaiser test. A yellow resin indicates successful coupling (absence of free primary amines). If blue, repeat step 2-3.

-

Cleavage: Treat the resin with a cleavage cocktail (95% TFA, 2.5% TIPS, 2.5% H₂O) for 2 hours.

-

Precipitation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize.

Application & Protocol: FT-IR Spectroscopy for Hydration Dynamics

Because the nitrile stretching frequency is highly sensitive to hydrogen bonding, Ac-D-Phe(3-CN)-OH acts as a molecular thermometer and hydration sensor. When buried in a hydrophobic protein core, it absorbs at a higher frequency. When exposed to water (e.g., during unfolding), hydrogen bonding to the nitrogen lone pair weakens the C≡N bond, shifting the peak to a lower frequency.

Protocol 2: Background-Free IR Monitoring of Peptide Unfolding

Objective: To monitor the thermal unfolding of an Ac-D-Phe(3-CN)-OH capped peptide.

Causality Check: We utilize D₂O instead of H₂O as the solvent. While the 2220 cm⁻¹ window is clear in both, D₂O shifts the massive Amide I/II bands, providing a cleaner baseline for spectral subtraction and allowing simultaneous monitoring of global secondary structure.

-

Sample Preparation: Dissolve the lyophilized peptide in D₂O buffer (pD 7.4) to a final concentration of 2–5 mM.

-

Baseline Acquisition: Load the pure D₂O buffer into a CaF₂ IR cell (50 µm path length). Acquire the background spectrum from 4000 to 1000 cm⁻¹ at 1 cm⁻¹ resolution.

-

Sample Acquisition: Load the peptide solution. Acquire the spectrum.

-

Thermal Titration: Gradually increase the temperature of the IR cell from 20°C to 90°C in 5°C increments, allowing 5 minutes for equilibration at each step.

-

Self-Validation (Isosbestic Point): Overlay the spectra focusing on the 2220–2240 cm⁻¹ region. If the peptide undergoes a clean, two-state unfolding transition (from buried to solvent-exposed), you must observe a strict isosbestic point where all temperature curves intersect. Failure to observe this indicates intermediate states or aggregation.

Workflow illustrating the integration of Ac-D-Phe(3-CN)-OH in SPPS and downstream applications.

Conclusion

The discovery and subsequent commercialization of Ac-D-Phe(3-CN)-OH represent a triumph of rational chemical design. By intentionally engineering a molecule that resists biological degradation while simultaneously broadcasting its local microenvironment via infrared and fluorescence spectroscopy, researchers have unlocked new paradigms in both biophysics and pharmacology. Whether serving as the critical anchor in a high-affinity integrin antagonist or acting as a stealth reporter of protein folding dynamics, Ac-D-Phe(3-CN)-OH remains an indispensable tool for the modern application scientist.

References

-

Comparison of biological chromophores: photophysical properties of cyanophenylalanine derivatives. RSC Advances (2016). Royal Society of Chemistry. Available at:[Link]

- Alpha-4 beta-1 integrin ligands for imaging and therapy.US Patent 7576175B2 (2009). United States Patent and Trademark Office.

-

Chirality-Induced Conformational Preferences in Peptide−Metal Ion Binding Revealed by IR Spectroscopy. Journal of the American Chemical Society (2010). American Chemical Society. Available at:[Link]

spectroscopic analysis of Ac-D-Phe(3-cn)-OH

Spectroscopic Analysis of Ac-D-Phe(3-cn)-OH: A Multi-Modal Guide to Vibrational and Fluorescent Probing in Peptidomimetics

Executive Summary

As a Senior Application Scientist specializing in biophysical characterization, I approach the analysis of non-canonical amino acids (ncAAs) not merely as a routine analytical task, but as the calibration of a highly sensitive molecular antenna. Ac-D-Phe(3-cn)-OH (N-acetyl-D-3-cyanophenylalanine) is a uniquely engineered spectroscopic probe. By combining a D-stereocenter, an N-terminal acetyl cap, and a meta-substituted cyano group, this molecule serves as a bio-orthogonal reporter for local electric fields, hydration states, and conformational dynamics in peptidomimetic drug development. This whitepaper details the mechanistic rationale, photophysical properties, and self-validating experimental workflows required to harness Ac-D-Phe(3-cn)-OH in advanced spectroscopic applications.

Molecular Architecture: The Rationale Behind Ac-D-Phe(3-cn)-OH

Every structural feature of Ac-D-Phe(3-cn)-OH is designed with a specific biophysical or pharmacological causality:

-

The D-Stereocenter: Natural L-peptides are highly susceptible to endogenous proteases. Incorporating the D-enantiomer ensures that the spectroscopic probe does not compromise the pharmacokinetic stability of the peptidomimetic during in vitro or in vivo assays.

-

N-Acetyl Capping (Ac-): Free N-terminal amines undergo pH-dependent deprotonation. A deprotonated amine can act as an electron donor, quenching the fluorophore via Photoinduced Electron Transfer (PET) in basic environments[1]. By acetylating the N-terminus, we eliminate this zwitterionic charge, mimicking an internal peptide bond and ensuring the probe's fluorescence remains a true reporter of its microenvironment rather than bulk pH fluctuations.

-

The 3-Cyano (Meta) Group: While 4-cyanophenylalanine (para) is widely used, the 3-cyano derivative possesses comparable molar absorptivity and quantum yield while offering a distinct transition dipole orientation[1]. This altered geometry is highly advantageous for orientation-dependent Förster Resonance Energy Transfer (FRET) and 2D-IR cross-peak analysis.

Photophysical & Vibrational Properties

FTIR: The Nitrile Vibrational Stark Reporter

The nitrile group (–C≡N) is an exquisite vibrational reporter because its symmetric stretch occurs in the "transparent window" of biological samples (2100–2300 cm⁻¹), free from the overlapping absorbance of water and protein amide bands[2]. The vibrational frequency is highly sensitive to the local electric field (Vibrational Stark Effect) and hydrogen bonding. When transferred from a desolvated, hydrophobic environment to a fully hydrated state, the nitrile stretch undergoes a distinct blue shift (from ~2228 cm⁻¹ to ~2237 cm⁻¹)[3].

Fluorescence: Selective Excitation and PET Quenching

Ac-D-Phe(3-cn)-OH exhibits an excitation maximum at 240 nm and an emission maximum at 290 nm. The causality behind selecting 240 nm for excitation is critical: it selectively targets the cyano-aromatic system, bypassing the absorption maxima of native aromatic residues (Trp, Tyr, Phe)[3]. Furthermore, its fluorescence is heavily quenched by residues like Selenomethionine (MSe) or Tyrosine via short-range electron transfer, making it a precise ruler for sub-nanometer distance measurements[4].

Caption: Photophysical pathways of the 3-cyanophenylalanine fluorophore.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every measurement includes an internal control to isolate the specific signal of the ncAA from environmental artifacts.

Protocol A: FTIR Solvation State Analysis

This protocol determines the hydration status of Ac-D-Phe(3-cn)-OH within a folded peptidomimetic.

-

Solvent Exchange: Lyophilize the peptide and reconstitute in D₂O-based buffer (e.g., 20 mM sodium acetate, 100 mM NaCl, pD 5.4). Causality: While the nitrile stretch is visible in H₂O, D₂O minimizes the broad H-O-H bending background, flattening the baseline for precise peak picking.

-

Cell Assembly: Load 15–20 µL of the sample (concentration ~2–5 mM) into a demountable FTIR cell equipped with Calcium Fluoride (CaF₂) windows and a 50 µm Teflon spacer. Causality: CaF₂ is transparent in the mid-IR and insoluble in water, unlike KBr. The 50 µm path length optimizes the signal-to-noise ratio for the weak nitrile transition (ε ≈ 850 M⁻¹ cm⁻¹) without saturating the detector with solvent absorbance[3].

-

Background Subtraction (The Validation Step): Acquire a spectrum of the exact D₂O buffer without the peptide. Subtract this background from the sample spectrum. A properly validated subtraction will yield a flat baseline between 2100–2300 cm⁻¹, leaving only the isolated –C≡N stretch.

-

Data Acquisition & Fitting: Scan from 4000 to 1000 cm⁻¹ at a resolution of 1 cm⁻¹ (averaging 256 scans). Fit the peak near 2230 cm⁻¹ to a Voigt profile to determine the exact center frequency.

Protocol B: Fluorescence Quenching Assay for Conformational Dynamics

This assay measures peptide folding by monitoring the distance between Ac-D-Phe(3-cn)-OH and a quencher (e.g., Tyrosine).

-

Sample Preparation: Prepare a 10 µM solution of the Ac-D-Phe(3-cn)-OH containing peptide in a physiological buffer.

-

Instrument Calibration: Set the spectrofluorometer excitation wavelength to 240 nm (slit width 2 nm) and emission range to 250–450 nm.

-

Control Validation (The Validation Step): Run a parallel assay using a mutant peptide where the quencher (Tyr) is replaced by a non-quenching residue (Phe). Causality: If the fluorescence of the target peptide is lower than the Phe-mutant control, it definitively proves that the quenching is due to specific intramolecular PET (indicating a folded, compact state) rather than non-specific solvent quenching or aggregation[3].

-

Denaturation Titration: Gradually add a denaturant (e.g., up to 8 M Urea). As the peptide unfolds, the distance between the cyano group and the quencher increases, resulting in a measurable recovery of fluorescence emission at 290 nm.

Caption: Workflow for multi-modal .

Quantitative Data Summary

The following table synthesizes the critical spectroscopic parameters of the cyanophenylalanine reporter system, providing a quick-reference benchmark for experimental data validation.

| Spectroscopic Property | Target Value | Mechanistic Significance |

| IR Nitrile Stretch (H₂O) | ~2237.2 cm⁻¹ | Indicates a highly solvated, hydrogen-bonded state[3]. |

| IR Nitrile Stretch (Hydrophobic) | ~2228.8 cm⁻¹ | Indicates a buried, desolvated microenvironment[3]. |

| Fluorescence Excitation (λ_ex) | 240 nm | Selectively targets the cyano-aromatic system, avoiding Trp/Tyr excitation[3]. |

| Fluorescence Emission (λ_em) | 290 nm | Emission intensity correlates directly with hydration and local quenching[1]. |

| Molar Absorptivity (ε) | ~850 M⁻¹ cm⁻¹ | Comparable to 4-PheCN; sufficient for low-concentration biophysical assays[3]. |

Conclusion

Ac-D-Phe(3-cn)-OH is a masterclass in rational probe design. By leveraging the bio-orthogonal nature of the nitrile group and the selective photophysics of the meta-cyano aromatic ring, researchers can extract highly localized, high-resolution data regarding peptide folding and hydration. When integrated into the self-validating workflows described above, this molecule bridges the gap between structural biology and advanced peptidomimetic engineering.

References

-

Interpretation of p-Cyanophenylalanine Fluorescence in Proteins in Terms of Solvent Exposure and Contribution of Side-Chain Quenchers: A Combined Fluorescence, IR and Molecular Dynamics Study Source: ACS Publications (Biochemistry) URL:[Link][3]

-

Comparison of biological chromophores: photophysical properties of cyanophenylalanine derivatives Source: RSC Publishing (Physical Chemistry Chemical Physics) URL:[Link][1]

-

Expanding the Utility of 4-Cyano-l-Phenylalanine As a Vibrational Reporter of Protein Environments Source: ACS Publications (The Journal of Physical Chemistry B) URL:[Link][2]

-

p-Cyanophenylalanine and Selenomethionine Constitute a Useful Fluorophore-Quencher Pair for Short Distance Measurements: Application to Polyproline Peptides Source: PMC (National Institutes of Health) URL:[Link][4]

Sources

Unveiling the Cyano Pharmacophore: The Role of Ac-D-Phe(3-cn)-OH in Molecular Probing and Drug Design

Executive Summary

The integration of unnatural amino acids (UAAs) into peptide scaffolds has revolutionized both biophysical spectroscopy and medicinal chemistry. Ac-D-Phe(3-cn)-OH (N-acetyl-3-cyano-D-phenylalanine) stands at the intersection of these two fields. Featuring a D-amino acid backbone for proteolytic stability, an N-terminal acetyl capping group, and a meta-substituted cyano moiety on the phenyl ring, this molecule serves a dual purpose. It acts as a highly sensitive, non-perturbative vibrational and fluorescent reporter of local protein environments, and functions as a potent pharmacophore capable of modulating lipophilicity and engaging in targeted electrostatic interactions within enzyme active sites.

This technical guide explores the structural causality, biophysical applications, and self-validating experimental workflows associated with Ac-D-Phe(3-cn)-OH.

Structural & Electronic Causality of Ac-D-Phe(3-cn)-OH

The precise engineering of Ac-D-Phe(3-cn)-OH dictates its utility in both probing and therapeutic applications. Every structural element serves a distinct, causal function:

-

The D-Configuration (Chirality): Natural L-peptides are rapidly degraded by endogenous proteases. Inverting the stereocenter to the D-configuration renders the peptide bond virtually invisible to native proteolytic enzymes, drastically increasing the in vivo half-life of the peptide therapeutic [3].

-

The Meta-Cyano Substitution (3-CN): While 4-cyanophenylalanine (para-substituted) is widely used, the meta-substitution in Ac-D-Phe(3-cn)-OH alters the geometric projection of the C≡N bond axis relative to the peptide backbone. Because the vibrational Stark effect is highly directional, the 3-CN vector allows researchers to probe a different spatial axis of the local electric field compared to the 4-CN derivative [2]. Furthermore, the meta position minimizes steric clashes in certain tight hydrophobic enzyme pockets while maintaining the strong electron-withdrawing nature of the cyano group, which lowers the pKa of adjacent protons and alters the π -electron density of the aromatic ring.

-

N-Acetyl Capping: The N-terminal acetylation removes the positive charge of the free amine, mimicking an internal peptide bond environment and preventing unwanted electrostatic interactions or degradation via exopeptidases.

The Cyano Group as a Non-Perturbative Vibrational & Fluorescent Probe

The Infrared (IR) Transparent Window

The primary biophysical advantage of the cyano group (-C≡N) is its unique vibrational stretching frequency ( νC≡N ), which occurs between 2220 and 2240 cm⁻¹ . This region is a "spectral clear zone" in biological systems, entirely devoid of the broad, intense absorptions of water and standard protein functional groups (such as the Amide I and II bands)[1].

The Vibrational Stark Effect

The cyano stretch is exquisitely sensitive to its local electrostatic environment. Through the Vibrational Stark Effect (VSE) , the frequency of the C≡N stretch shifts linearly in response to the projection of the local electric field onto the bond axis.

-

Blue-shift (Higher frequency): Occurs in apolar, hydrophobic environments (e.g., buried within a folded protein core) due to the lack of hydrogen bonding and lower dielectric constant.

-

Red-shift (Lower frequency): Occurs in polar, aqueous environments where hydrogen bonding with the nitrogen lone pair weakens the C≡N triple bond, lowering its vibrational force constant [1].

Photophysical Fluorescence

Beyond IR spectroscopy, 3-cyanophenylalanine exhibits a remarkably high fluorescence quantum yield ( ΦF≈0.11 ) compared to natural phenylalanine ( ΦF≈0.02 ). Its emission is highly solvatochromic, and it can be selectively excited in the presence of natural aromatic amino acids, making it an excellent donor for Förster Resonance Energy Transfer (FRET) studies with Tryptophan [4].

Caption: Environmental sensitivity of the 3-cyano-phenylalanine vibrational and photophysical probe.

Self-Validating Experimental Protocol: Site-Specific Spectroscopic Probing

To ensure high-fidelity data, the incorporation and analysis of Ac-D-Phe(3-cn)-OH must follow a self-validating workflow. The following protocol describes the FTIR/2D-IR analysis of a model peptide, incorporating internal checkpoints to guarantee structural integrity.

Step 1: Peptide Synthesis and Internal Validation

-

Coupling: Synthesize the target peptide via standard Fmoc Solid-Phase Peptide Synthesis (SPPS). Couple Ac-D-Phe(3-cn)-OH at the desired site using HATU/DIPEA.

-

Checkpoint (Kaiser Test): Perform a Kaiser test post-coupling. A negative result (yellow) validates complete coupling; a positive result (blue) dictates a mandatory re-coupling step to prevent deletion sequences.

-

Cleavage: Cleave the peptide from the resin using a TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

Step 2: Purification and Preparation

-

RP-HPLC: Purify the crude peptide using Reverse-Phase HPLC (C18 column) with a water/acetonitrile gradient containing 0.1% TFA.

-

Lyophilization & Buffer Exchange: Lyophilize the pure fractions. Reconstitute the peptide in D₂O-based buffer (pD 7.4).

-

Causality: While the cyano stretch is visible in H₂O, D₂O eliminates the broad H-O-H scissoring mode tail that can subtly alter the baseline near 2200 cm⁻¹, significantly improving the signal-to-noise ratio for 2D-IR[1].

-

Step 3: FTIR / 2D-IR Spectroscopic Analysis

-

Baseline Control: Collect a background spectrum of the exact D₂O buffer without the peptide. This is critical for accurate solvent subtraction.

-

Amide I Validation: Scan the 1600–1700 cm⁻¹ region.

-

Checkpoint: The Amide I band confirms the peptide's concentration and secondary structure. If the Amide I band indicates aggregation (e.g., a strong peak at 1620 cm⁻¹), the sample must be diluted before analyzing the cyano peak.

-

-

Cyano Peak Acquisition: Scan the 2100–2300 cm⁻¹ window. Measure the center frequency ( νmax ) and the Full Width at Half Maximum (FWHM) of the C≡N stretch.

-

Data Interpretation: Map the frequency shift against a known calibration curve of Ac-D-Phe(3-cn)-OH in solvents of varying dielectric constants to quantify the local electric field of the peptide binding pocket [2].

Caption: Step-by-step self-validating workflow for incorporating and analyzing Ac-D-Phe(3-cn)-OH.

Medicinal Chemistry & Pharmacological Implications

Beyond its role as a passive observer, the 3-cyano-D-phenylalanine motif is a highly active participant in drug design. The introduction of UAAs is a proven strategy for optimizing the physicochemical parameters of peptide-based therapeutics [3].

-

Hydrogen Bond Acceptor: The nitrogen atom of the cyano group possesses a lone pair that acts as a strong, directional hydrogen bond acceptor. This allows the molecule to anchor itself into specific subpockets (e.g., the S1 or S2 pockets of proteases) that natural phenylalanine cannot engage.

-

Lipophilicity Tuning: The cyano group provides a unique balance; it increases the overall dipole moment of the residue while maintaining a relatively small van der Waals volume, allowing for the tuning of the drug's partition coefficient (LogP) without introducing massive steric bulk.

Modulation of π -Interactions: The strong electron-withdrawing effect of the cyano group depletes the electron density of the phenyl ring. This alters the quadrupole moment of the aromatic system, strengthening π

π stacking interactions with electron-rich aromatic residues (like Tyrosine or Tryptophan) in the target receptor, and modulating cation- π interactions.Quantitative Data Summary

The following table summarizes the biophysical and structural properties of the 3-cyano derivative compared to its para-substituted counterpart and natural phenylalanine, highlighting its utility in experimental design.

| Property | 3-Cyanophenylalanine (3-CNPhe) | 4-Cyanophenylalanine (4-CNPhe) | Natural Phenylalanine (Phe) |

| IR Nitrile Stretch ( νC≡N ) | ~2228 – 2234 cm⁻¹ | ~2228 – 2234 cm⁻¹ | N/A |

| IR Extinction Coefficient ( ϵ ) | Moderate / High | Moderate / High | N/A |

| Fluorescence Quantum Yield ( ΦF ) | ~0.10 - 0.11 (in water) | ~0.11 (in water) | ~0.02 (in water) |

| Fluorescence Emission Max ( λem ) | ~290 - 300 nm | ~290 - 300 nm | ~282 nm |

| Proteolytic Stability (D-isomer) | Extremely High | Extremely High | Low (L-isomer) |

| Dipole Vector Orientation | Meta (120° from backbone attachment) | Para (180° from backbone attachment) | N/A |

References

-

Evaluation of p-(13C,15N-Cyano)phenylalanine as an Extended Time Scale 2D IR Probe of Proteins The Journal of Physical Chemistry B, ACS Publications. URL:[Link]

-

Noncanonical Amino Acids in Biocatalysis Chemical Reviews, ACS Publications. URL:[Link]

-

Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

-

A novel fluorescent probe for protein binding and folding studies: p-cyano-phenylalanine Protein Science, National Library of Medicine (PubMed). URL:[Link]

In Silico Modeling of Ac-D-Phe(3-cn)-OH Interactions: A Technical Guide to Atomistic Dynamics and Spectral Prediction

As the demand for bio-orthogonal spectroscopic probes and highly stable peptidomimetics grows, non-canonical amino acids (ncAAs) have become indispensable tools in structural biology. Among these, Ac-D-Phe(3-cn)-OH (N-acetyl-D-3-cyanophenylalanine) stands out as a highly specialized moiety.

This whitepaper provides an authoritative, in-depth guide to the in silico modeling of Ac-D-Phe(3-cn)-OH. As a Senior Application Scientist, I have structured this guide not merely as a list of computational commands, but as a rigorous exploration of the causality behind our methodological choices. By bridging Quantum Mechanics (QM) and Molecular Dynamics (MD), we can accurately predict the complex photophysical behaviors of this molecule.

The Biophysical Rationale: Deconstructing the Molecule

Before parameterizing a molecule for in silico simulation, we must understand the physical purpose of its structural components. Ac-D-Phe(3-cn)-OH is engineered for specific biophysical tasks:

-

D-Stereochemistry: The D-alpha carbon inverts the standard Ramachandran preferences, inducing specific reverse-turn geometries in peptides and conferring absolute resistance to endogenous proteases.

-

3-Cyano (Meta) Substitution: The nitrile (C≡N) group is a highly sensitive infrared (IR) and fluorescence reporter. While para-cyanophenylalanine is more common, the meta-derivative (3-cyano) alters the transition dipole moment and steric bulk, offering unique, interchangeable photophysical properties without disrupting the local folding environment [1].

-

Ac- / -OH Termini: The N-terminal acetylation (Ac) neutralizes the positive charge of a free amine, mimicking a continuous peptide backbone. This is critical for accurate electrostatic embedding during molecular dynamics.

Structural and functional relationships of Ac-D-Phe(3-cn)-OH moieties.

Quantitative Data Summaries

To ensure high-fidelity simulations, the force field parameters and expected empirical outcomes must be strictly defined. Below are the synthesized data tables that serve as the foundation for our modeling.

Table 1: Recommended Force Field Parameters for the 3-Cyano Group

Standard force fields (like AMBER ff19SB) require custom partial charges for the cyano group to accurately capture solvent dipole interactions.

| Atom Type | Description | Representative Partial Charge (e) | Lennard-Jones Rmin/2 (Å) | Lennard-Jones ε (kcal/mol) |

| CZ | Phenyl Carbon (meta) | +0.15 | 1.9080 | 0.0860 |

| C | Cyano Carbon | +0.38 | 1.9080 | 0.0860 |

| N | Cyano Nitrogen | -0.43 | 1.8240 | 0.1700 |

| (Note: Charges are illustrative approximations based on standard RESP fitting for benzonitrile derivatives). |

Table 2: Environmental Effects on C≡N Vibrational Frequency

The C≡N stretch is a direct readout of the local dielectric environment. Your in silico predictions should align with these established empirical ranges [2].

| Environment | Dielectric Constant (ε) | H-Bonding Status | Typical C≡N Frequency (cm⁻¹) | Fluorescence |

| Aqueous (Water) | ~80 | High (Solvated) | ~2233 - 2236 | High |

| Protein Core / THF | ~4 - 7 | Low (Sequestered) | ~2229 - 2230 | Low (Quenched) |

Core Computational Workflows

The following protocols outline the step-by-step methodology for simulating Ac-D-Phe(3-cn)-OH. Every protocol is designed as a self-validating system to ensure scientific integrity.

In silico workflow from QM parameterization to IR spectral prediction.

Protocol 1: Force Field Parameterization (QM/MM Baseline)

Standard biomolecular force fields lack accurate parameters for the 3-cyano-phenyl ring and the D-alpha carbon.

-

Geometry Optimization: Perform a QM geometry optimization of Ac-D-Phe(3-cn)-OH using Gaussian at the HF/6-31G* level of theory.

-

Causality: Why HF/6-31G* instead of a modern DFT functional like B3LYP? Because standard AMBER force fields were originally parameterized using HF/6-31G* to implicitly overestimate dipole moments, thereby capturing polarization effects in condensed phases. Deviating to a higher level of theory without scaling creates an electrostatic mismatch.

-

-

RESP Charge Derivation: Calculate the Restrained Electrostatic Potential (RESP) charges for the optimized geometry.

-

Topology Generation: Map the D-amino acid backbone. Ensure the improper dihedrals at the alpha-carbon are inverted relative to L-phenylalanine to maintain the D-stereocenter during dynamics.

-

Self-Validation System: Overlay the QM-optimized geometry with the MM-minimized geometry in a vacuum. The Root Mean Square Deviation (RMSD) of the heavy atoms must be < 0.1 Å. A larger deviation indicates a failure in the bond/angle parameterization.

Protocol 2: Molecular Dynamics (MD) Simulation

To observe the hydration dynamics of the cyano group, we must simulate the molecule in an explicitly solvated environment.

-

Solvation: Place the parameterized molecule in a cubic box of TIP3P water molecules, ensuring a minimum distance of 12 Å from the solute to the box edge.

-

Equilibration: Perform energy minimization (steepest descent), followed by 100 ps of NVT (constant volume/temperature) and 1 ns of NPT (constant pressure/temperature) equilibration at 300 K and 1 bar.

-

Production Run: Run a 100 ns production simulation.

-

Causality: If you are using a 2 fs integration time step, you must apply the SHAKE or LINCS algorithm to constrain bonds involving hydrogen. However, the C≡N bond stretching frequency (~2230 cm⁻¹) corresponds to a vibrational period of ~15 fs. If the C≡N bond is not constrained, a 2 fs time step will lead to integration instability. If flexible bond dynamics are strictly required for your analysis, the time step must be reduced to 0.5 fs.

-

-

Self-Validation System: Calculate the Solvent Accessible Surface Area (SASA) of the cyano nitrogen across the trajectory. Correlate this with experimental fluorescence data; a highly solvated state (SASA > 15 Ų) should align with high fluorescence quantum yields, while a sequestered state validates a quenched signal[2].

Protocol 3: Vibrational Stark Effect (VSE) Mapping

To translate the MD trajectory into an observable IR spectrum, we apply the Vibrational Stark Effect.

-

Snapshot Extraction: Extract frames from the MD trajectory at 10 ps intervals.

-

Electric Field Calculation: For each frame, calculate the local electric field ( E ) exerted by the solvent and protein atoms at the midpoint of the C≡N bond.

-

Causality: Why the midpoint? The VSE postulates that the shift in vibrational frequency is proportional to the projection of the local electric field onto the transition dipole moment of the probe. The midpoint of the triple bond provides the most accurate spatial representation of the bond's electrostatic environment.

-

-

Empirical Frequency Mapping: Use an empirical mapping equation (e.g., ω=ω0+μ⋅E ) to convert the electric field into a vibrational frequency shift.

-

Self-Validation System: Generate a simulated IR lineshape by convoluting the calculated frequencies with a Gaussian function. The Full Width at Half Maximum (FWHM) must broaden significantly in aqueous simulations compared to aprotic environments, mirroring the hydration-induced spectral broadening seen in experimental FTIR spectra [3].

References

-

Title: Comparison of biological chromophores: photophysical properties of cyanophenylalanine derivatives Source: Physical Chemistry Chemical Physics (PubMed) URL: [Link]

-

Title: Interpretation of p-cyanophenylalanine fluorescence in proteins in terms of solvent exposure and contribution of side-chain quenchers: a combined fluorescence, IR and molecular dynamics study Source: Biochemistry (PubMed) URL: [Link]

-

Title: Computational Modeling of the Nitrile Stretching Vibration of 5-Cyanoindole in Water Source: The Journal of Physical Chemistry Letters (PubMed) URL: [Link]

Sources

- 1. Comparison of biological chromophores: photophysical properties of cyanophenylalanine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Interpretation of p-cyanophenylalanine fluorescence in proteins in terms of solvent exposure and contribution of side-chain quenchers: a combined fluorescence, IR and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Computational Modeling of the Nitrile Stretching Vibration of 5-Cyanoindole in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Biological Evaluation of Ac-D-Phe(3-CN)-OH: A Dual-Utility Molecular Scaffold

Executive Summary

In the landscape of modern peptide engineering and medicinal chemistry, non-canonical amino acids (ncAAs) serve as critical vectors for both structural interrogation and pharmacological enhancement. Ac-D-Phe(3-CN)-OH (N-acetyl-3-cyano-D-phenylalanine) is a highly specialized, synthetically versatile building block. This whitepaper provides an in-depth technical evaluation of Ac-D-Phe(3-CN)-OH, focusing on its two primary biological applications:

-

As a Spectroscopic Probe: The meta-cyano group acts as a highly sensitive, non-perturbing infrared (IR) reporter for mapping local electrostatic fields and protein hydration dynamics[1].

-

As a Pharmacophore Precursor: The D-enantiomeric backbone and cyano moiety serve as the ideal synthetic precursor for 3-amidinophenylalanine derivatives, which are potent, stereospecific inhibitors of serine proteases such as thrombin[2].

By synthesizing technical accuracy with field-proven experimental workflows, this guide establishes a comprehensive framework for the biological and biophysical evaluation of Ac-D-Phe(3-CN)-OH.

Physicochemical & Spectroscopic Evaluation

The Nitrile Stretch as a "Transparent Window" Reporter

The biological evaluation of protein dynamics is often hindered by the spectral congestion of natural amino acids. Ac-D-Phe(3-CN)-OH circumvents this limitation via its nitrile (-C≡N) group. The symmetric stretch of the nitrile group absorbs in the "transparent window" of the infrared spectrum (typically between 2220 and 2240 cm⁻¹), a region devoid of interference from endogenous protein vibrations (such as amide I and II bands) or bulk water[1].

Causality in Probe Selection: The meta-substitution (3-cyano) is deliberately chosen over the more common para-substitution (4-cyano) when researchers need to alter the transition dipole moment's orientation relative to the peptide backbone. This distinct vector allows for precise mapping of anisotropic electric fields within enzyme active sites or hydrophobic cores using the Vibrational Stark Effect (VSE)[3].

Vibrational Stark Effect (VSE) Utility